The compound is sourced from chemical suppliers and is classified under the following categories:
The synthesis of acetic acid; pentadec-5-en-1-ol typically involves an esterification reaction. This process can be summarized as follows:
In this reaction, acetic acid reacts with pentadec-5-en-1-ol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is usually performed under reflux conditions to ensure complete conversion of the reactants into the ester product.
In industrial settings, continuous flow reactors may be employed for better control over reaction conditions, enhancing yield and purity. The optimization of catalysts and solvents can further improve the efficiency of the synthesis process.
The molecular structure of acetic acid; pentadec-5-en-1-ol can be represented using various chemical notation systems:
Property | Value |
---|---|
IUPAC Name | Acetic acid; pentadec-5-en-1-ol |
InChI | InChI=1S/C15H30O.C2H4O2/c1-2(3)4/h10-11,16H,2-9,12-15H2,1H3;1H3,(H,3,4) |
InChI Key | CQLNTKFTEJQVBI-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCC=CCCCCO.CC(=O)O |
The structure features a long hydrocarbon chain attached to an alcohol functional group and an acetic acid moiety, contributing to its properties and reactivity.
Acetic acid; pentadec-5-en-1-ol can undergo several types of chemical reactions:
The major products from these reactions include:
The mechanism of action for acetic acid; pentadec-5-en-1-ol primarily involves its reactivity as an ester. In biological systems, esters can hydrolyze to release their constituent acids and alcohols, which may have various biological effects. The hydrolysis can be catalyzed by enzymes such as lipases or through acidic conditions.
Additionally, the compound's long-chain structure may influence its interactions with biological membranes or proteins, potentially affecting its bioactivity.
Acetic acid; pentadec-5-en-1-ol exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents; limited solubility in water |
Density | Not specified |
These properties are significant for its applications in various scientific fields.
Acetic acid; pentadec-5-en-1-ol has a variety of applications across different domains:
This compound's versatility makes it valuable in both research settings and practical applications across multiple industries.
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7